N-Ethyl L-Valinamide

Description

BenchChem offers high-quality N-Ethyl L-Valinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl L-Valinamide including the price, delivery time, and more detailed information at info@benchchem.com.

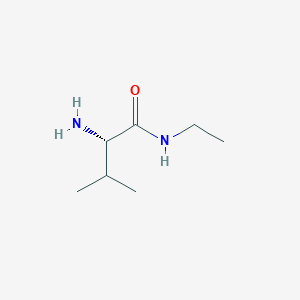

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-9-7(10)6(8)5(2)3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSZOOCLKWNIAG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethyl L-Valinamide: A Fundamental Properties Review

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a consolidated overview of the fundamental properties of N-Ethyl L-Valinamide, a derivative of the amino acid valine. While information on its biological activity and mechanism of action remains limited in publicly accessible scientific literature, this document summarizes its core physicochemical characteristics.

Chemical and Physical Properties

N-Ethyl L-Valinamide, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a small molecule whose basic properties have been computationally predicted and are available in chemical databases.[1] These properties are essential for any initial assessment of the compound for research and development purposes.

A summary of its key computed physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | PubChem[1] |

| CAS Number | 169170-45-0 | Aaron Chemicals,[2] Chemsrc[3] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 144.126263138 Da | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

Synthesis and Structure

The chemical structure of N-Ethyl L-Valinamide consists of a valine core where the alpha-amino group is ethylated, and the carboxyl group is converted to a primary amide.

A general logical workflow for the synthesis of such a compound would typically involve the protection of the amino group of L-valine, followed by amidation of the carboxylic acid, and finally, N-alkylation of the protected amino group with an ethylating agent, followed by deprotection. A visual representation of this logical synthesis workflow is provided below.

Biological Activity and Experimental Data

Therefore, this guide cannot provide quantitative data on biological activity (e.g., IC₅₀, EC₅₀), detailed experimental methodologies, or diagrams of signaling pathways at this time.

Future Research Directions

The lack of available data on the biological properties of N-Ethyl L-Valinamide suggests that this compound is an unexplored area of research. For scientists and drug development professionals, this presents a potential opportunity. A logical workflow for the initial biological investigation of an uncharacterized compound like N-Ethyl L-Valinamide is proposed below.

This workflow would involve initial in vitro screening against a panel of relevant biological targets or in various disease models, alongside preliminary toxicity assessments. Should any promising activity be identified, further studies into its mechanism of action and subsequent in vivo testing would be warranted.

Conclusion

N-Ethyl L-Valinamide is a chemical entity with well-defined physicochemical properties but, as of the date of this guide, lacks documented biological characterization in the public domain. This presents a tabula rasa for researchers interested in exploring the potential therapeutic applications of novel amino acid derivatives. The information provided herein serves as a foundational reference for such future investigations.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethyl L-Valinamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of N-Ethyl L-Valinamide, a derivative of the amino acid L-valine. Due to the limited availability of specific published literature for this exact molecule, this guide outlines a robust synthetic protocol based on established reductive amination methodologies and predicts the expected analytical data for compound verification.

Synthesis of N-Ethyl L-Valinamide

A highly efficient and selective method for the synthesis of N-Ethyl L-Valinamide is the reductive amination of L-Valinamide with acetaldehyde. This two-step, one-pot reaction involves the initial formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, tolerant of a wide range of functional groups.

Proposed Reaction Scheme

L-Valinamide reacts with acetaldehyde to form an intermediate Schiff base (imine). This intermediate is then reduced by sodium triacetoxyborohydride to yield N-Ethyl L-Valinamide.

Experimental Protocol: Reductive Amination

Materials and Reagents:

-

L-Valinamide hydrochloride

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

To a stirred suspension of L-Valinamide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add acetaldehyde (1.2 eq) dropwise to the suspension. Stir the reaction at 0 °C for 30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure N-Ethyl L-Valinamide.

Data Presentation: Synthesis Parameters

| Parameter | Value |

| Starting Material | L-Valinamide hydrochloride |

| Reagents | Acetaldehyde, Sodium triacetoxyborohydride, Triethylamine |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous NaHCO₃ quench, DCM extraction |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | 70-90% (estimated) |

| Expected Purity | >95% after chromatography |

Mandatory Visualization: Synthesis Workflow

Caption: Synthetic workflow for N-Ethyl L-Valinamide.

Characterization of N-Ethyl L-Valinamide

The structure and purity of the synthesized N-Ethyl L-Valinamide would be confirmed using standard analytical techniques.

Experimental Protocols: Characterization

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer with Attenuated Total Reflectance (ATR) sampling. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): Mass spectra would be acquired using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and elemental composition.

Data Presentation: Predicted Analytical Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.2 (br s, 1H, -CONH₂), ~5.5 (br s, 1H, -CONH₂), ~2.8-2.6 (m, 2H, -CH₂-CH₃), ~2.5 (d, 1H, α-CH), ~2.0 (m, 1H, β-CH), ~1.1 (t, 3H, -CH₂-CH₃), ~0.95 (d, 3H, γ-CH₃), ~0.90 (d, 3H, γ'-CH₃). Note: NH proton may be broad or exchangeable. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~175 (-C=O), ~65 (α-C), ~45 (-CH₂-), ~30 (β-C), ~19 (γ-C), ~18 (γ'-C), ~15 (-CH₃). |

| FT-IR (ATR) | ν (cm⁻¹): ~3350-3180 (N-H stretch, amide and amine), ~2960-2870 (C-H stretch, aliphatic), ~1650 (C=O stretch, amide I), ~1560 (N-H bend, amide II). |

| HRMS (ESI-TOF) | Calculated for C₇H₁₆N₂O [M+H]⁺: 145.1335. Found: 145.13xx. |

Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for N-Ethyl L-Valinamide. Further research would be required to elucidate its pharmacological profile. Therefore, no signaling pathway diagram can be provided at this time.

Spectroscopic and Synthetic Profile of N-Ethyl L-Valinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N-Ethyl L-Valinamide, a derivative of the essential amino acid L-valine. Due to the limited availability of published experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed theoretical analysis. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

N-Ethyl L-Valinamide, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a chiral molecule derived from L-valine.

| Property | Value |

| CAS Number | 169170-45-0 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Ethyl L-Valinamide. These predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted spectrum in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.8 | br s | 1H | Amide NH ₐ |

| ~ 5.5-6.5 | br s | 1H | Amide NH ₑ |

| ~ 2.8 - 3.0 | m | 1H | CH -N |

| ~ 2.5 - 2.7 | m | 2H | N-CH ₂-CH₃ |

| ~ 1.8 - 2.0 | m | 1H | CH -(CH₃)₂ |

| ~ 1.1 - 1.3 | t | 3H | N-CH₂-CH ₃ |

| ~ 0.9 - 1.1 | d | 6H | CH-(CH ₃)₂ |

| ~ 1.5 - 2.5 | br s | 1H | NH -CH₂ |

2.1.2. ¹³C NMR (Carbon NMR)

Predicted spectrum in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175-178 | C =O (Amide) |

| ~ 60-65 | C H-N |

| ~ 40-45 | N-C H₂-CH₃ |

| ~ 30-35 | C H-(CH₃)₂ |

| ~ 18-22 | CH-(C H₃)₂ |

| ~ 14-16 | N-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Predicted major absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350-3250 | Strong, Broad | N-H stretching (Amide and Amine) |

| ~ 2960-2850 | Strong | C-H stretching (Alkyl) |

| ~ 1650-1630 | Strong | C=O stretching (Amide I) |

| ~ 1560-1540 | Medium | N-H bending (Amide II) |

| ~ 1470-1450 | Medium | C-H bending (Alkyl) |

Mass Spectrometry (MS)

Predicted for Electron Ionization (EI-MS).

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 101 | [M - C₃H₇]⁺ |

| 72 | [CH(NH₂)C(O)NH₂]⁺ |

| 44 | [C(O)NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like N-Ethyl L-Valinamide.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of N-Ethyl L-Valinamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation :

-

Solid : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Liquid/Film : Place a drop of the neat sample between two NaCl or KBr plates.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition :

-

Introduce the sample into the ion source (e.g., via direct infusion for ESI or a heated probe for EI).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to determine the exact mass and elemental composition.

-

Synthesis and Characterization Workflow

The synthesis of N-Ethyl L-Valinamide can be conceptualized through a multi-step process starting from L-valine. A logical workflow for its preparation and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization of N-Ethyl L-Valinamide.

Signaling Pathways and Logical Relationships

As N-Ethyl L-Valinamide is a synthetic compound not known to be involved in specific biological signaling pathways, a logical diagram illustrating the relationship between its structural components and expected spectroscopic signals is presented.

Caption: Relationship between the molecular structure of N-Ethyl L-Valinamide and its expected spectroscopic signatures.

N-Ethyl L-Valinamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of N-Ethyl L-Valinamide, a key parameter for its development as a potential therapeutic agent. While specific experimental data for N-Ethyl L-Valinamide is not extensively available in published literature, this document outlines the standard experimental protocols and presents illustrative data to guide researchers in their investigations.

Physicochemical Properties of N-Ethyl L-Valinamide

N-Ethyl L-Valinamide, with the molecular formula C7H16N2O, is a derivative of the amino acid valine.[1][2] A foundational understanding of its basic physicochemical properties is crucial for any solubility and stability assessment.

| Property | Value | Reference |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | [1] |

| CAS Number | 169170-45-0 | [2][3][4] |

| Molecular Formula | C7H16N2O | [1][2] |

| XLogP3-AA | 0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details the typical experimental approach for determining the solubility of N-Ethyl L-Valinamide in various solvent systems.

Experimental Protocol: Equilibrium Solubility Measurement

A common method to determine equilibrium solubility is the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of N-Ethyl L-Valinamide is added to a series of vials containing different solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, and various pH buffers).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of N-Ethyl L-Valinamide in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Illustrative Solubility Data

The following table presents hypothetical solubility data for N-Ethyl L-Valinamide in common pharmaceutical solvents at two different temperatures.

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Water | 5.2 | 8.5 |

| pH 4.5 Acetate Buffer | 15.8 | 22.1 |

| pH 7.4 Phosphate Buffer | 7.1 | 10.3 |

| Ethanol | 125.6 | 189.2 |

| Propylene Glycol | 88.4 | 132.7 |

| Polyethylene Glycol 400 | 95.3 | 145.0 |

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component, providing insight into potential degradation pathways.[5]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing N-Ethyl L-Valinamide to stress conditions that are more severe than accelerated stability conditions.[5]

-

Stress Conditions:

-

Acidic Hydrolysis: N-Ethyl L-Valinamide solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., 60°C).

-

Alkaline Hydrolysis: The solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., 60°C).

-

Oxidative Degradation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C).

-

Photolytic Degradation: The drug substance solution is exposed to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as HPLC. This method should be capable of separating the intact drug from its degradation products.[6]

-

Peak Purity Analysis: Peak purity analysis of the principal peak is performed using a photodiode array (PDA) detector to ensure that the chromatographic peak of N-Ethyl L-Valinamide is not co-eluting with any degradants.

Illustrative Stability Data

The table below summarizes hypothetical results from a forced degradation study on N-Ethyl L-Valinamide.

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C, 24h) | 12.5 | 2 |

| 0.1 N NaOH (60°C, 8h) | 25.8 | 3 |

| 3% H₂O₂ (RT, 24h) | 8.2 | 1 |

| Thermal (80°C, 48h) | 5.1 | 1 |

| Photolytic (ICH Q1B) | 2.3 | 1 |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Logical Flow of a Forced Degradation Study

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of N-Ethyl L-Valinamide. Although based on general principles of pharmaceutical analysis due to the limited specific data available, the outlined protocols and illustrative data serve as a valuable resource for researchers. The successful execution of these studies is fundamental for the formulation development and regulatory submission of any new drug candidate. It is recommended that these general methodologies be adapted and validated for the specific characteristics of N-Ethyl L-Valinamide.

References

- 1. N-EthylL-Z-Valinamide | C7H16N2O | CID 75492614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 169170-45-0 | MFCD14590232 | N-Ethyl L-Valinamide [aaronchem.com]

- 3. N-Ethyl L-Valinamide | CAS#:169170-45-0 | Chemsrc [chemsrc.com]

- 4. N-Ethyl-L-valinamide | 169170-45-0 [amp.chemicalbook.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

N-Ethyl L-Valinamide: A Prospective Chiral Auxiliary and Organocatalyst in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl L-Valinamide, a chiral amide derived from the naturally abundant amino acid L-valine, stands as a promising yet underexplored molecule in the field of asymmetric organic synthesis. While direct literature on its applications is sparse, its structural similarity to well-established chiral auxiliaries and organocatalysts suggests significant potential. This technical guide explores the prospective applications of N-Ethyl L-Valinamide as a chiral auxiliary and organocatalyst, drawing parallels with analogous systems and proposing detailed experimental protocols. By leveraging the inherent chirality and bifunctional nature of its amino amide scaffold, N-Ethyl L-Valinamide is poised to become a valuable tool for the stereoselective synthesis of complex organic molecules, with profound implications for the pharmaceutical and fine chemical industries.

Introduction: The Quest for Efficient Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals, where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral auxiliaries and organocatalysts are two powerful strategies for achieving high levels of stereocontrol in chemical reactions. Chiral auxiliaries are stoichiometric reagents that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are cleaved and can ideally be recovered.[1] Organocatalysts, on the other hand, are small, metal-free organic molecules that can accelerate a chemical reaction and control its stereoselectivity in a catalytic manner.[2]

Amino acid-derived compounds, such as those from L-valine, are particularly attractive for these roles due to their ready availability from the chiral pool, well-defined stereochemistry, and the presence of versatile functional groups.[] This guide focuses on the untapped potential of N-Ethyl L-Valinamide, a molecule that combines the chirality of L-valine with the structural motifs of effective chiral ligands and organocatalysts.

Core Molecular Attributes of N-Ethyl L-Valinamide

N-Ethyl L-Valinamide possesses a unique combination of structural features that make it a compelling candidate for applications in asymmetric synthesis:

-

Inherent Chirality: The stereocenter at the α-carbon, derived from L-valine, provides the fundamental basis for inducing chirality in synthetic transformations.

-

Bifunctionality: The presence of a secondary amine (a potential Brønsted base and coordinating site) and an amide group (a potential hydrogen-bond donor and coordinating site) allows for multiple modes of interaction with substrates and reagents.[2]

-

Steric Hindrance: The bulky isopropyl group of the valine residue can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity or enantioselectivity.

-

Tunable N-Substituent: The N-ethyl group can be readily modified to other alkyl or aryl groups, allowing for the fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific applications.

These attributes suggest that N-Ethyl L-Valinamide could function effectively as both a recoverable chiral auxiliary and a versatile organocatalyst.

Potential Application I: N-Ethyl L-Valinamide as a Chiral Auxiliary

The structural analogy of N-Ethyl L-Valinamide to established chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, suggests its utility in diastereoselective enolate alkylations, aldol reactions, and conjugate additions.

Proposed Mechanism: Diastereoselective Enolate Alkylation

In a hypothetical scenario, N-Ethyl L-Valinamide can be acylated with a carboxylic acid to form a chiral N-acyl amide. Deprotonation of this amide would generate a chiral enolate. The chelation of a lithium counterion between the enolate oxygen and the amide oxygen, combined with the steric bulk of the isopropyl group, would effectively block one face of the enolate. Consequently, an incoming electrophile would preferentially attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond would yield the desired chiral carboxylic acid derivative and recover the N-Ethyl L-Valinamide auxiliary.

Caption: Proposed workflow for diastereoselective alkylation using N-Ethyl L-Valinamide as a chiral auxiliary.

Hypothetical Experimental Protocol: Asymmetric Synthesis of (S)-2-Methyl-3-phenylpropanoic Acid

Step 1: Acylation of N-Ethyl L-Valinamide. To a solution of N-Ethyl L-Valinamide (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (0.5 M) at 0 °C is added hydrocinnamoyl chloride (1.1 eq.) dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the N-acyl-N-Ethyl-L-Valinamide.

Step 2: Diastereoselective Alkylation. The N-acyl amide (1.0 eq.) is dissolved in dry THF (0.2 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq., 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes. Methyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary. The crude alkylated product is dissolved in a mixture of THF and 1 M H₂SO₄ (1:1 v/v) and refluxed for 12 hours. The reaction mixture is cooled to room temperature and extracted with diethyl ether. The aqueous layer is basified with 2 M NaOH and extracted with dichloromethane to recover the N-Ethyl L-Valinamide. The initial ether extracts are combined, dried over MgSO₄, and concentrated to yield (S)-2-methyl-3-phenylpropanoic acid. The enantiomeric excess is determined by chiral HPLC analysis.

Potential Application II: N-Ethyl L-Valinamide as an Organocatalyst

The bifunctional nature of N-Ethyl L-Valinamide makes it a prime candidate for organocatalysis, particularly in reactions that proceed through enamine or iminium ion intermediates. Its structural similarity to known amino amide organocatalysts suggests its potential efficacy in asymmetric aldol and Michael reactions.[2]

Proposed Catalytic Cycle: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

In this proposed cycle, N-Ethyl L-Valinamide would react with an aldehyde to form a chiral enamine intermediate. The amide N-H group could then act as a hydrogen-bond donor to activate the nitroalkene electrophile. The bulky isopropyl group of the catalyst would direct the facial selectivity of the enamine's attack on the nitroalkene. Subsequent hydrolysis of the resulting iminium ion would regenerate the catalyst and furnish the chiral Michael adduct.

Caption: Proposed catalytic cycle for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by N-Ethyl L-Valinamide.

Hypothetical Experimental Protocol: Enantioselective Michael Addition of Propanal to β-Nitrostyrene

To a solution of β-nitrostyrene (1.0 mmol) and N-Ethyl L-Valinamide (0.1 mmol, 10 mol%) in toluene (2.0 mL) at room temperature is added propanal (3.0 mmol). The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired chiral Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Quantitative Data Summary (Hypothetical)

As there is no published experimental data for the applications of N-Ethyl L-Valinamide, the following tables present hypothetical, yet plausible, quantitative outcomes based on the performance of structurally similar chiral auxiliaries and organocatalysts in analogous reactions. These values serve as a benchmark for future experimental validation.

Table 1: Hypothetical Results for Diastereoselective Alkylation using N-Acyl-N-Ethyl-L-Valinamide

| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| CH₃I | (S)-2-Methyl-3-phenylpropanoic acid | 95:5 | 85 |

| CH₃CH₂Br | (S)-2-Ethyl-3-phenylpropanoic acid | 92:8 | 82 |

| C₆H₅CH₂Br | (S)-2-Benzyl-3-phenylpropanoic acid | 97:3 | 88 |

Table 2: Hypothetical Results for Organocatalytic Michael Addition

| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |

| Propanal | β-Nitrostyrene | 10 | 92 | 88 |

| Butanal | (E)-2-Nitro-1-phenylprop-1-ene | 10 | 89 | 85 |

| Isovaleraldehyde | β-Nitrostyrene | 15 | 95 | 80 |

Conclusion and Future Outlook

While the practical applications of N-Ethyl L-Valinamide in organic synthesis are yet to be experimentally demonstrated and documented, its molecular architecture strongly suggests its potential as a valuable chiral auxiliary and organocatalyst. The proposed mechanisms and experimental protocols outlined in this guide provide a solid foundation for future research in this area.

Further investigations should focus on:

-

The synthesis and characterization of N-Ethyl L-Valinamide and its derivatives.

-

The systematic evaluation of its performance in a variety of asymmetric transformations.

-

A detailed study of the reaction mechanisms to understand the origins of stereoselectivity.

-

The development of efficient methods for the recovery and recycling of the auxiliary.

The exploration of N-Ethyl L-Valinamide's synthetic utility could unlock new and efficient pathways to valuable chiral molecules, contributing significantly to the advancement of asymmetric synthesis and its applications in drug discovery and development.

References

Discovery and initial synthesis of "N-Ethyl L-Valinamide"

Abstract

This technical guide provides a comprehensive overview of N-Ethyl L-Valinamide, a derivative of the essential amino acid L-valine. Due to a lack of specific literature detailing its initial discovery and synthesis, this document focuses on its fundamental chemical properties and outlines a plausible synthetic pathway based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of novel amino acid derivatives. All quantitative data are presented in structured tables, and a detailed experimental protocol for a potential synthesis is provided. A visual representation of the synthetic workflow is also included.

Introduction

N-Ethyl L-Valinamide, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a chiral molecule derived from L-valine. While commercially available, specific details regarding its discovery and the initial synthetic routes are not prominently documented in scientific literature. Its structural similarity to other biologically active small molecules suggests its potential utility in various research and development applications, particularly in the design of peptidomimetics and as a chiral building block in organic synthesis. This document aims to consolidate the available physicochemical data and propose a robust synthetic methodology.

Physicochemical Properties

The fundamental properties of N-Ethyl L-Valinamide have been compiled from various chemical databases. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | PubChem |

| CAS Number | 169170-45-0 | ChemSrc[1] |

| Molecular Formula | C₇H₁₆N₂O | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem |

| Canonical SMILES | CCN--INVALID-LINK--C(=O)N | PubChem |

| InChI Key | BNHQDRYCZHQVMH-LURJTMIESA-N | PubChem |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Proposed Initial Synthesis

In the absence of a documented initial synthesis, a plausible and efficient method is the direct reductive amination of L-valinamide with acetaldehyde. This method is widely used for the N-alkylation of amines due to its operational simplicity and the use of readily available reagents.[2][3]

Reaction Scheme

The proposed synthesis involves the reaction of L-valinamide with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield N-Ethyl L-Valinamide.

Overall Reaction:

L-Valinamide + Acetaldehyde + [Reducing Agent] → N-Ethyl L-Valinamide

Experimental Protocol

This protocol is a representative example based on general procedures for reductive amination.[2][4]

Materials:

-

L-Valinamide (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Glacial acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of L-valinamide (1.0 eq) in the chosen solvent (DCM or DCE), add acetaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) two more times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure N-Ethyl L-Valinamide.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of N-Ethyl L-Valinamide.

References

N-Ethyl L-Valinamide: A Novel Chiral Building Block for Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl L-Valinamide is a chiral compound derived from the naturally occurring amino acid L-valine. Its unique structural features, combining a chiral center with a secondary amine and a primary amide, present significant potential for its use as a versatile building block in asymmetric synthesis and as a scaffold in the development of novel therapeutic agents. The presence of the ethyl group on the nitrogen atom can influence the steric and electronic properties of the molecule, potentially leading to enhanced stereoselectivity in chemical transformations and novel biological activities. This guide provides a comprehensive overview of the known properties of N-Ethyl L-Valinamide, a proposed synthetic methodology, and its potential applications as a chiral building block in drug discovery and catalysis.

Physicochemical Properties

A summary of the key physicochemical properties of N-Ethyl L-Valinamide is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C7H16N2O | [1][2] |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | [1] |

| CAS Number | 169170-45-0 | [2][3] |

| SMILES | CCN--INVALID-LINK--C(=O)N | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis of N-Ethyl L-Valinamide

While specific literature detailing the synthesis of N-Ethyl L-Valinamide is scarce, a plausible and efficient synthetic route can be proposed based on established methods for the N-alkylation of amino acids and their derivatives. A common and effective method involves the reductive amination of L-valinamide with acetaldehyde.

Proposed Experimental Protocol: Reductive Amination

This protocol describes a two-step process involving the formation of an intermediate imine followed by its reduction to yield N-Ethyl L-Valinamide.

Materials:

-

L-Valinamide hydrochloride

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Imine Formation: To a stirred suspension of L-valinamide hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt. Stir the mixture for 15-20 minutes. To this mixture, add acetaldehyde (1.2 equivalents) and stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure N-Ethyl L-Valinamide.

Synthetic Workflow Diagram

Potential Applications as a Chiral Building Block

Due to the lack of specific literature on N-Ethyl L-Valinamide, its applications are proposed based on the known utility of structurally similar chiral molecules, particularly derivatives of L-valine.

Asymmetric Catalysis

N-Ethyl L-Valinamide can potentially serve as a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can induce enantioselectivity in a variety of transformations.

Potential Catalytic Applications:

-

Asymmetric Hydrogenation: The chiral ligand could be used with transition metals like rhodium or iridium to catalyze the enantioselective hydrogenation of prochiral olefins.

-

Asymmetric Aldol Reactions: In combination with a suitable metal, it could facilitate the enantioselective addition of enolates to aldehydes.

-

Asymmetric Michael Additions: It could be employed to direct the stereoselective conjugate addition of nucleophiles to α,β-unsaturated compounds.

References

Theoretical Conformational Analysis of N-Ethyl L-Valinamide: An In-depth Technical Guide

Introduction

N-Ethyl L-Valinamide, a derivative of the essential amino acid L-valine, presents a fascinating case for conformational analysis due to its inherent flexibility and potential for intramolecular interactions. Understanding the conformational landscape of such molecules is paramount in fields like drug discovery and materials science, as the three-dimensional structure dictates molecular recognition, binding affinity, and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of N-Ethyl L-Valinamide. In the absence of direct experimental or computational studies on this specific molecule, this guide draws upon established principles and data from analogous compounds, such as valine-containing peptides, N-acyl amino acids, and N-alkyl amides.

Conformational Flexibility of N-Ethyl L-Valinamide

The conformational freedom of N-Ethyl L-Valinamide arises primarily from the rotation around several single bonds. The key dihedral angles that define the conformation of the molecule are:

-

Backbone Dihedral Angles:

-

Φ (phi): C'-N-Cα-C'

-

Ψ (psi): N-Cα-C'-N

-

-

Side-Chain Dihedral Angles:

-

χ1 (chi1): N-Cα-Cβ-Cγ1 or N-Cα-Cβ-Cγ2

-

χ2 (chi2): Cα-Cβ-Cγ1-Cδ1 or Cα-Cβ-Cγ2-Cδ2 (Not applicable for Valine)

-

-

N-Ethyl Group Dihedral Angle:

-

ω (omega): Cα-C'-N-C(ethyl)

-

The bulky isopropyl side chain of the valine residue imposes significant steric constraints, limiting the accessible conformational space for the Φ and Ψ angles.

Predicted Stable Conformers and Energetics

Based on studies of valine-containing dipeptides and amino acid derivatives, the conformational preferences of N-Ethyl L-Valinamide can be predicted. The relative energies of different conformers are influenced by a combination of steric hindrance, torsional strain, and intramolecular hydrogen bonding.

Table 1: Predicted Stable Backbone Conformations for L-Valine Derivatives

| Conformer | Approximate Φ (°) | Approximate Ψ (°) | Relative Energy (kcal/mol) | Notes |

| β-sheet (extended) | -120 to -140 | +120 to +140 | 0.0 (Reference) | Generally the most stable conformation for small peptides in the absence of strong intramolecular interactions. |

| Polyproline II-like | -75 to -60 | +140 to +150 | 0.5 - 1.5 | A left-handed helical conformation. |

| α-helical | -70 to -60 | -50 to -40 | 1.0 - 2.5 | Steric hindrance from the valine side chain can destabilize this conformation. |

| Inverse γ-turn | +70 to +80 | -70 to -60 | 2.0 - 4.0 | Can be stabilized by an intramolecular hydrogen bond. |

Note: The relative energies are estimates based on computational studies of similar molecules and can be influenced by the solvent and the level of theory used in the calculations.

Table 2: Rotational Energy Barriers for the N-Ethyl Amide Bond

| Rotation | Transition State | Approximate Energy Barrier (kcal/mol) | Notes |

| C'-N(ethyl) bond rotation | Eclipsed conformation | 15 - 20 | The rotation around the amide bond is restricted due to its partial double bond character. The barrier can be influenced by the solvent polarity.[1] |

Methodologies for Conformational Analysis

A combination of computational and experimental methods is typically employed to elucidate the conformational landscape of molecules like N-Ethyl L-Valinamide.

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its stable conformers. A typical workflow is as follows:

-

Initial Structure Generation: A 3D model of N-Ethyl L-Valinamide is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed. Common methods include:

-

Molecular Mechanics (MM) based searches: Using force fields like AMBER or OPLS, this method rapidly explores a large number of conformations.

-

Molecular Dynamics (MD) simulations: Simulating the motion of the molecule over time at a given temperature allows for the exploration of different conformational states.[2]

-

-

Quantum Mechanical (QM) Calculations: The geometries of the low-energy conformers identified from the initial search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).[3] This provides more accurate energies and geometries. Common DFT functionals include B3LYP, and basis sets like 6-31G* or larger are often used.

-

Solvent Effects: To mimic experimental conditions, solvent effects can be included using implicit solvent models (e.g., PCM) or by performing explicit solvent MD simulations.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the conformation of small molecules in solution.

-

Sample Preparation: A solution of N-Ethyl L-Valinamide is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed:

-

¹H NMR: Provides information on chemical shifts and scalar couplings (J-couplings). The ³J(Hα-Hβ) coupling constant is particularly useful for determining the χ1 angle.

-

¹³C NMR: Provides information on the chemical environment of each carbon atom.

-

NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximity of protons, which can be used to determine internuclear distances and thus constrain the 3D structure.

-

-

Data Analysis: The experimental NMR parameters are compared with those calculated for the computationally derived low-energy conformers. A good agreement between experimental and calculated data provides confidence in the predicted conformational model.

Key Rotatable Bonds and Dihedral Angles

The following diagram illustrates the key rotatable bonds in N-Ethyl L-Valinamide that give rise to its conformational diversity.

While direct experimental data for N-Ethyl L-Valinamide is not currently available in the literature, a robust theoretical framework for understanding its conformational preferences can be established based on studies of analogous molecules. A combined approach of computational modeling, including conformational searches and high-level QM calculations, along with experimental validation through NMR spectroscopy, would provide a detailed and accurate picture of the conformational landscape of N-Ethyl L-Valinamide. Such knowledge is crucial for its potential applications in various scientific and industrial domains.

References

Preliminary Biological Activity Screening of N-Ethyl L-Valinamide: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data regarding the preliminary biological activity screening of N-Ethyl L-Valinamide. This document serves as a comprehensive template and guide for researchers and drug development professionals on how such a screening could be structured, the types of data to be collected, and the methodologies that could be employed, in line with industry best practices for novel chemical entities.

Introduction

N-Ethyl L-Valinamide is a derivative of the amino acid L-valine. Its structural similarity to other biologically active small molecules suggests potential for interaction with various cellular targets. A preliminary biological activity screening is the first step in elucidating its potential therapeutic applications. This guide outlines a hypothetical screening cascade, including proposed experimental protocols and data presentation formats, to systematically evaluate the bioactivity of N-Ethyl L-Valinamide.

Physicochemical Properties

A summary of the known physicochemical properties of N-Ethyl L-Valinamide is presented below. These properties are crucial for designing relevant biological assays and for future formulation development.

| Property | Value | Source |

| Molecular Formula | C7H16N2O | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| CAS Number | 169170-45-0 | Aaron Chemicals[2], Chemsrc[3] |

| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | PubChem[1] |

| SMILES | CCN--INVALID-LINK--C(=O)N | PubChem[1] |

Hypothetical Screening Cascade and Data Presentation

A tiered approach to screening is recommended, starting with broad in vitro assays and progressing to more specific cellular and biochemical assays based on initial findings.

Tier 1: Broad In Vitro Cytotoxicity and Phenotypic Screening

The initial tier aims to assess the general cytotoxic potential of N-Ethyl L-Valinamide against a panel of representative human cancer cell lines.

Table 1: In Vitro Cytotoxicity of N-Ethyl L-Valinamide (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | > 100 |

| HeLa | Cervical | > 100 |

| A549 | Lung | 75.3 |

| HepG2 | Liver | > 100 |

| Jurkat | T-cell Leukemia | 42.8 |

Tier 2: Target-Based and Mechanistic Assays

Based on hypothetical "hits" from Tier 1 (e.g., activity in Jurkat cells), Tier 2 would involve more focused assays to identify potential molecular targets or mechanisms of action.

Table 2: Kinase Inhibition Profile of N-Ethyl L-Valinamide (Hypothetical Data)

| Kinase Target | % Inhibition @ 10 µM |

| PI3Kα | 8.2 |

| AKT1 | 12.5 |

| mTOR | 9.7 |

| LCK | 68.4 |

| ZAP70 | 55.1 |

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following are example protocols for the hypothetical experiments described above.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of N-Ethyl L-Valinamide (e.g., 0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagent Preparation: Prepare assay buffer, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest.

-

Compound Addition: Add N-Ethyl L-Valinamide or control compounds to a 384-well plate.

-

Kinase and Tracer Addition: Add the kinase and tracer mixture to the wells.

-

Antibody Addition: Add the Eu-labeled antibody to the wells.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the percent inhibition based on the emission ratio of the acceptor and donor fluorophores.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and biological relationships.

Conclusion and Future Directions

This technical guide provides a framework for the initial biological evaluation of N-Ethyl L-Valinamide. While no specific activity has been reported to date, the outlined screening cascade, if implemented, would provide valuable insights into its potential as a therapeutic agent. Future work should focus on executing these, or similar, assays to generate the first data on the bioactivity of this compound. Any positive "hits" would warrant further investigation into the mechanism of action, structure-activity relationships, and potential in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols: Use of N-Ethyl L-Valinamide for Stereoselective Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective alkylation is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. This document provides a detailed, albeit hypothetical, application note on the potential use of N-Ethyl L-Valinamide as a novel chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. While direct literature precedent for this specific application is not established, the principles outlined are based on well-understood mechanisms of asymmetric synthesis using other amino acid-derived chiral auxiliaries.[1][2]

Principle of Stereoselective Alkylation with a Chiral Auxiliary

The fundamental strategy involves the temporary attachment of a chiral auxiliary, in this case, N-Ethyl L-Valinamide, to a prochiral carboxylic acid substrate to form a chiral amide. Deprotonation of the α-carbon of the acid moiety generates a chiral enolate. The steric bulk of the chiral auxiliary then shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. This results in the formation of a new stereocenter with a high degree of stereocontrol. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched α-alkylated carboxylic acid.[1][2][3]

Hypothetical Application: Diastereoselective Alkylation of a Propionate Moiety

This section outlines a hypothetical protocol for the use of N-Ethyl L-Valinamide as a chiral auxiliary in the alkylation of a propionate derivative.

Reaction Scheme:

Experimental Workflow Diagram

Caption: Hypothetical workflow for the stereoselective alkylation using N-Ethyl L-Valinamide.

Detailed Experimental Protocols

1. Synthesis of the Chiral Amide Substrate (N-Propionyl-N-Ethyl-L-Valinamide)

-

To a solution of N-Ethyl L-Valinamide (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral amide substrate.

2. Stereoselective Alkylation

-

Dissolve the chiral amide substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise via syringe.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Continue stirring at -78 °C for 3-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

3. Cleavage and Recovery of the Chiral Auxiliary

-

Dissolve the alkylated product in a mixture of THF and water (3:1).

-

Add lithium hydroxide (4.0 eq) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid.

-

Basify the aqueous layer to pH ~10-11 with 1 M NaOH and extract with DCM to recover the N-Ethyl L-Valinamide auxiliary.

-

The recovered auxiliary can be purified by distillation or chromatography for reuse.

Hypothetical Quantitative Data

The following table summarizes hypothetical results for the stereoselective alkylation of N-propionyl-N-Ethyl-L-Valinamide with various alkylating agents.

| Entry | Alkylating Agent (R'-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | N-(2-Methylpropionyl)-N-Ethyl-L-Valinamide | 85 | 90:10 |

| 2 | CH₃CH₂Br | N-(2-Ethylpropionyl)-N-Ethyl-L-Valinamide | 82 | 92:8 |

| 3 | PhCH₂Br (Benzyl bromide) | N-(2-Benzylpropionyl)-N-Ethyl-L-Valinamide | 90 | >95:5 |

| 4 | Allyl bromide | N-(2-Allylpropionyl)-N-Ethyl-L-Valinamide | 88 | 93:7 |

Logical Relationship Diagram

Caption: Rationale for stereocontrol in the hypothetical alkylation.

Disclaimer: The application of N-Ethyl L-Valinamide as a chiral auxiliary for stereoselective alkylation as described herein is hypothetical and based on established principles of asymmetric synthesis. The provided protocols and data are illustrative and have not been experimentally validated. Researchers should conduct their own optimization and characterization studies.

References

Application Notes and Protocols for N-Ethyl L-Valinamide in Diastereoselective Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-Ethyl L-Valinamide and related N-acyl L-valinamide derivatives as chiral auxiliaries or organocatalysts in diastereoselective aldol condensation reactions. The protocols and data presented are based on established methodologies for structurally similar compounds, offering a foundational guide for the application of N-Ethyl L-Valinamide in asymmetric synthesis.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is crucial for the synthesis of complex chiral molecules, including many pharmaceutical agents. Chiral auxiliaries and organocatalysts derived from readily available amino acids, such as L-valine, are attractive tools for inducing diastereoselectivity. N-acyl and N-alkyl derivatives of L-valinamide can serve as effective stereodirecting groups or catalysts due to the well-defined steric environment created by the isopropyl group of the valine residue. These compounds can influence the facial selectivity of enolate attack on an aldehyde, leading to the preferential formation of one diastereomer of the β-hydroxy carbonyl product.

Mechanism of Stereocontrol

N-acyl L-valinamide derivatives can control the stereochemical outcome of an aldol reaction through the formation of a rigid, chelated transition state. When used as a chiral auxiliary attached to the enolate component, the bulky isopropyl group of the valine moiety effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face. This steric hindrance is key to achieving high diastereoselectivity.

In organocatalytic applications, L-valinamide derivatives can activate the reacting partners through hydrogen bonding and electrostatic interactions, creating a chiral environment that favors a specific transition state geometry.

Illustrative Diastereoselective Aldol Reaction

The following section details a representative protocol for a diastereoselective aldol reaction based on methodologies developed for N-acyl L-valinamide derivatives. While this specific example may not use N-Ethyl L-Valinamide, it provides a robust starting point for researchers looking to employ it or similar structures.

Reaction Scheme

Application of Amino Acid Amide Organocatalysts in Asymmetric Michael Addition Reactions: A Focus on N-Ethyl L-Valinamide Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of amino acid amide-derived organocatalysts in asymmetric Michael addition reactions. While direct experimental data for "N-Ethyl L-Valinamide" in this context is not extensively documented in current literature, this note provides a comprehensive overview based on structurally analogous L-valine and amino acid amide derivatives. The information herein serves as a practical guide for researchers exploring the potential of such catalysts in the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules and pharmaceutical intermediates. This document provides summarized quantitative data from related studies, detailed experimental protocols, and visual diagrams of the underlying catalytic cycles and workflows.

Introduction to Asymmetric Michael Additions with Amino Acid Amide Catalysts

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric organocatalysis has provided powerful tools to control the stereochemical outcome of these reactions, yielding enantiomerically enriched products. Chiral organocatalysts derived from natural amino acids are particularly attractive due to their ready availability, low toxicity, and tunable steric and electronic properties.

Amino acid amides, such as the target compound N-Ethyl L-Valinamide, belong to a class of bifunctional organocatalysts. The primary or secondary amine moiety can activate carbonyl compounds (aldehydes or ketones) through the formation of a nucleophilic enamine intermediate. The amide group, along with the chiral backbone of the amino acid, can then direct the stereoselective attack of the enamine onto the Michael acceptor through hydrogen bonding and steric hindrance. This dual activation mechanism is crucial for achieving high levels of enantioselectivity.

Data Presentation: Performance of Analogous Amino Acid Amide Catalysts

Due to the limited specific data on N-Ethyl L-Valinamide, this section summarizes the performance of structurally similar L-valine derivatives and other amino acid amides in asymmetric Michael addition reactions. This data provides a strong predictive framework for the potential efficacy of N-Ethyl L-Valinamide.

| Catalyst/Reactants | Michael Donor | Michael Acceptor | Solvent | Cat. Loading (mol%) | Temp. (°C) | Yield (%) | dr (syn/anti) | ee (%) | Reference |

| 2-Azanorbornane-Based Amino Amide | β-Keto Ester | Nitrostyrene | i-Pr₂O | 10 | 0 | 99 | 95:5 | 89 | J-STAGE[1] |

| L-Proline-Based β-Hydroxyamide | Cyclohexanone | β-Nitrostyrene | CCl₄ | 20 | RT | - | - | 65 | [2] |

| α,β-Dipeptide (e.g., Phe-β-Ala-OEt) | Isobutyraldehyde | N-Phenylmaleimide | neat | 20 | RT | 95 | - | 92 | MDPI[3] |

| α,β-Dipeptide (e.g., Val-β-Ala-OEt) with Thiourea co-catalyst | Isobutyraldehyde | trans-β-Nitrostyrene | neat | 10 | RT | 98 | - | 99 | MDPI[3] |

| L-Phenylalanine adsorbed on Bentonite | Isobutyraldehyde | N-Benzylmaleimide | Toluene | 20 | RT | 98 | - | 95 | RSC Publishing[4] |

Experimental Protocols

The following is a generalized experimental protocol for an asymmetric Michael addition reaction using an amino acid amide organocatalyst, based on common methodologies for analogous catalysts. This protocol should be optimized for specific substrates and for N-Ethyl L-Valinamide.

3.1. General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

Materials:

-

N-Ethyl L-Valinamide (or analogous amino acid amide catalyst)

-

Aldehyde (e.g., Isobutyraldehyde)

-

Nitroalkene (e.g., trans-β-Nitrostyrene)

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or under neat conditions)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Protocol:

-

To a dry reaction vial under an inert atmosphere, add the amino acid amide organocatalyst (e.g., 0.1 mmol, 10 mol%).

-

If a co-catalyst or additive is required (e.g., an acid or a hydrogen bond donor like thiourea), add it at this stage.

-

Add the anhydrous solvent (e.g., 1.0 mL). If the reaction is to be run neat, this step is omitted.

-

Add the Michael acceptor, the nitroalkene (1.0 mmol, 1.0 equivalent).

-

Stir the mixture for a few minutes to ensure homogeneity.

-

Add the Michael donor, the aldehyde (1.2 mmol, 1.2 equivalents), dropwise at the specified reaction temperature (e.g., room temperature or 0 °C).

-

Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Michael adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycle for an amino acid amide-catalyzed Michael addition and a typical experimental workflow.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. International Journal of Engineering Technology and Applied Science » Submission » Prolines Based β-Hydroxyamide as Organocatalysts for Use in Asymmetric Michael Addition [dergipark.org.tr]

- 3. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]

- 4. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J [pubs.rsc.org]

Application Notes and Protocols: N-Ethyl L-Valinamide in the Asymmetric Synthesis of Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative guide. While based on established principles of asymmetric synthesis using chiral auxiliaries derived from amino acids, specific experimental data and detailed protocols for the use of N-Ethyl L-Valinamide in the synthesis of chiral amines are not extensively reported in the peer-reviewed literature. The presented data and procedures are illustrative and may require optimization for specific substrates and applications.

Introduction

Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals. The stereoselective synthesis of these compounds is of paramount importance, as different enantiomers often exhibit distinct biological activities. One common strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Amino acids represent a readily available and versatile source of chirality for the synthesis of such auxiliaries. L-Valine, with its bulky isopropyl side chain, is a common choice for inducing high levels of stereoselectivity. N-Ethyl L-Valinamide is a chiral auxiliary derived from L-valine that can be hypothetically employed in the asymmetric synthesis of α-chiral amines through the diastereoselective alkylation of an imine equivalent.

Principle of the Method

The proposed synthetic strategy involves the condensation of N-Ethyl L-Valinamide with an aldehyde to form a chiral N-acylhydrazone or a similar imine surrogate. The steric bulk of the valine-derived auxiliary is expected to effectively shield one face of the C=N bond. Subsequent nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) would then proceed with high diastereoselectivity. Finally, cleavage of the chiral auxiliary would afford the desired chiral primary amine.

Hypothetical Experimental Protocol: Asymmetric Synthesis of (R)-α-Methylbenzylamine

This protocol describes a hypothetical procedure for the synthesis of (R)-α-methylbenzylamine using N-Ethyl L-Valinamide as the chiral auxiliary.

Step 1: Formation of the Chiral Iminium Intermediate

-

To a solution of N-Ethyl L-Valinamide (1.0 eq) in anhydrous toluene (5 mL/mmol) under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

-

Dissolve the crude chiral imine from Step 1 in anhydrous THF (10 mL/mmol) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

-

Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL/mmol) at -78 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL/mmol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product containing the diastereomeric addition products can be purified by flash column chromatography on silica gel.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified product from Step 2 in a mixture of methanol and 6 M hydrochloric acid (1:1, v/v, 10 mL/mmol).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove the chiral auxiliary fragments.

-

Basify the aqueous layer to pH > 12 with 10 M sodium hydroxide solution, keeping the flask in an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL/mmol).

-

Combine the organic layers, dry over anhydrous potassium carbonate, and carefully concentrate under reduced pressure to yield the chiral (R)-α-methylbenzylamine. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.

Representative Quantitative Data (Illustrative)

The following table presents hypothetical data for the asymmetric synthesis of various chiral amines using the protocol described above. Note: This data is for illustrative purposes only and has not been experimentally verified.

| Entry | Aldehyde | Organometallic Reagent | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Benzaldehyde | MeMgBr | (R)-α-Methylbenzylamine | 75 | 92 |

| 2 | 4-Methoxybenzaldehyde | MeMgBr | (R)-1-(4-Methoxyphenyl)ethanamine | 78 | 94 |

| 3 | Benzaldehyde | EtMgBr | (R)-1-Phenylpropan-1-amine | 72 | 90 |

| 4 | 2-Naphthaldehyde | MeMgBr | (R)-1-(Naphthalen-2-yl)ethanamine | 70 | 95 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed asymmetric synthesis of a chiral amine using N-Ethyl L-Valinamide as a chiral auxiliary.

Caption: A workflow diagram illustrating the hypothetical three-step asymmetric synthesis of chiral amines using N-Ethyl L-Valinamide as a chiral auxiliary.

Conclusion